![molecular formula C18H16N2O3S B5605702 N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B5605702.png)
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
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Overview
Description
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a naphthalene ring substituted with a methoxy group and a benzenesulfonamide moiety, connected through a Schiff base linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 2-methoxynaphthaldehyde with benzenesulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the Schiff base linkage.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to the desired therapeutic effects. The compound’s sulfonamide moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
- N-(2-methoxynaphthalen-1-yl)benzenesulfonamide
- N-[(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide derivatives
Uniqueness
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxy group on the naphthalene ring and the Schiff base linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18-12-11-14-7-5-6-10-16(14)17(18)13-19-20-24(21,22)15-8-3-2-4-9-15/h2-13,20H,1H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFOOCSIFWWQQE-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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